2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 689262-90-6
VCID: VC4569819
InChI: InChI=1S/C23H20F3N3O3S2/c1-14-11-18-20(34-14)21(31)29(12-15-5-3-2-4-6-15)22(28-18)33-13-19(30)27-16-7-9-17(10-8-16)32-23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30)
SMILES: CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4
Molecular Formula: C23H20F3N3O3S2
Molecular Weight: 507.55

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

CAS No.: 689262-90-6

Cat. No.: VC4569819

Molecular Formula: C23H20F3N3O3S2

Molecular Weight: 507.55

* For research use only. Not for human or veterinary use.

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide - 689262-90-6

Specification

CAS No. 689262-90-6
Molecular Formula C23H20F3N3O3S2
Molecular Weight 507.55
IUPAC Name 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C23H20F3N3O3S2/c1-14-11-18-20(34-14)21(31)29(12-15-5-3-2-4-6-15)22(28-18)33-13-19(30)27-16-7-9-17(10-8-16)32-23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30)
Standard InChI Key PHKRXBRQPGRGSN-UHFFFAOYSA-N
SMILES CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name, 2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, reflects its polycyclic architecture . Key components include:

  • Thieno[3,2-d]pyrimidin-4-one core: A fused bicyclic system combining thiophene and pyrimidinone rings.

  • Benzyl substituent: Attached at position 3 of the pyrimidinone.

  • Methyl group: Positioned at C6 of the thienopyrimidine system.

  • Acetamide linker: Bridges the core to a 4-(trifluoromethoxy)phenyl group via a sulfanyl moiety .

Synonyms and Identifiers

PropertyValueSource
PubChem CID18563036
ChEMBL IDCHEMBL1257114
Molecular FormulaC<sub>23</sub>H<sub>20</sub>N<sub>4</sub>O<sub>2</sub>S<sub>3</sub>
Molecular Weight480.6 g/mol
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4

Synthesis and Structural Elucidation

Synthetic Routes

The compound’s synthesis likely involves multi-step strategies common to thienopyrimidine derivatives:

  • Core Formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic or oxidative conditions, as demonstrated in benzothiazole syntheses . For example, sodium metabisulfite in DMF facilitates cyclization at reflux temperatures .

  • Functionalization:

    • Benzylation: Introduced via nucleophilic substitution at position 3 of the pyrimidinone.

    • Acetamide Coupling: Achieved through thioglycolic acid derivatives reacting with activated aryl amines.

Spectroscopic Characterization

  • <sup>1</sup>H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and amide NH (δ 10–11 ppm).

  • MS (ESI+): A molecular ion peak at m/z 481.1 [M+H]<sup>+</sup> aligns with the molecular weight .

Structural and Electronic Properties

Conformational Analysis

The trifluoromethoxy group imposes steric and electronic effects:

  • Electron-Withdrawing Nature: Enhances metabolic stability by reducing oxidative degradation.

  • Lipophilicity: The logP value (~3.5 predicted) suggests moderate membrane permeability, critical for bioavailability .

Hydrogen Bonding Capacity

  • Pyrimidinone carbonyl: Acts as a hydrogen bond acceptor (O=C).

  • Acetamide NH: Serves as a hydrogen bond donor, potentially interacting with biological targets like kinases.

Biological Activity and Mechanistic Insights

Putative Targets

While direct studies are unavailable, structural analogs highlight potential mechanisms:

  • Wnt/β-catenin Pathway: Analog IWP-2 inhibits Porcupine, a membrane-bound acyltransferase . The benzyl and trifluoromethoxy groups may enhance target affinity.

  • Kinase Inhibition: Thienopyrimidines often target EGFR or VEGFR, suggesting anticancer applications.

Comparative Bioactivity

CompoundTargetIC<sub>50</sub>Source
IWP-2 (Analog)Porcupine27 nM
Vulcanchem VC11856149Inflammatory cytokines1.2 µM

Pharmacokinetic and Toxicological Considerations

ADME Profiling

  • Absorption: High lipophilicity may limit aqueous solubility, necessitating prodrug strategies.

  • Metabolism: Predicted CYP3A4/2D6 substrates due to aromatic oxidation sites .

Toxicity Risks

  • Reactive Metabolites: Thiophene rings may form epoxides, requiring structural mitigation.

  • hERG Inhibition: The trifluoromethoxy group could prolong QT intervals, warranting cardiac safety assays.

Applications and Future Directions

Research Priorities

  • Target Deconvolution: Proteomic profiling to identify binding partners.

  • Formulation Optimization: Nanoemulsions to enhance solubility.

  • In Vivo Efficacy: Xenograft models for pharmacokinetic-pharmacodynamic modeling.

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